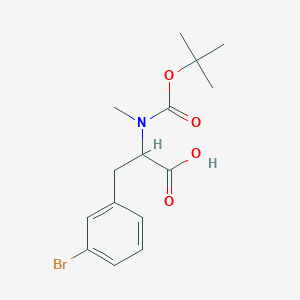![molecular formula C56H74CuN12 B1496383 copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine CAS No. 61113-98-2](/img/structure/B1496383.png)
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine, also known by its chemical name with the molecular formula C56H74CuN12 , is a complex organic compound that contains copper as a central atom. This compound has a molecular weight of 978.8 g/mol. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine involves multiple steps, including the coordination of copper with organic ligands. The reaction typically starts with the preparation of the organic ligands, followed by the introduction of copper salts under controlled conditions. The reaction conditions often include:
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Solvents: Common solvents used include ethanol, methanol, or acetonitrile.
Catalysts: In some cases, catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can revert the oxidized forms back to the original state.
Substitution: The organic ligands in this compound can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different copper complexes with varying oxidation states and substituted organic ligands.
Applications De Recherche Scientifique
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine involves its interaction with molecular targets such as enzymes and receptors. The copper center plays a crucial role in mediating these interactions. The compound can bind to specific sites on enzymes, altering their activity and leading to various biological effects. The pathways involved include:
Comparaison Avec Des Composés Similaires
Similar Compounds
Dtxsid60746079: A similar compound with a slightly different organic ligand structure.
Dtxsid60746080: Another copper complex with different coordination geometry.
Uniqueness
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine is unique due to its specific ligand structure and coordination environment, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific reactivity patterns, making it valuable for various applications .
Propriétés
Numéro CAS |
61113-98-2 |
|---|---|
Formule moléculaire |
C56H74CuN12 |
Poids moléculaire |
978.8 g/mol |
Nom IUPAC |
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine |
InChI |
InChI=1S/C56H74N12.Cu/c1-53(2,3)29-21-33-41(37(25-29)65(13)14)49-57-45(33)61-50-42-34(22-30(54(4,5)6)26-38(42)66(15)16)47(58-50)63-52-44-36(24-32(56(10,11)12)28-40(44)68(19)20)48(60-52)64-51-43-35(46(59-51)62-49)23-31(55(7,8)9)27-39(43)67(17)18;/h21-28,57,60-64H,1-20H3;/q-2;+2 |
Clé InChI |
LXFJVLYDPUEWFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C3NC(=C2C(=C1)N(C)C)NC4=C5C=C(C=C(C5=C([N-]4)NC6=C7C=C(C=C(C7=C(N6)NC8=C9C=C(C=C(C9=C(N3)[N-]8)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C.[Cu+2] |
SMILES canonique |
CC(C)(C)C1=CC2=C3NC(=C2C(=C1)N(C)C)NC4=C5C=C(C=C(C5=C([N-]4)NC6=C7C=C(C=C(C7=C(N6)NC8=C9C=C(C=C(C9=C(N3)[N-]8)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone](/img/structure/B1496313.png)

![(5aS,10bR)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1496317.png)
![7-hydroxy-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1496319.png)



![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B1496334.png)




